4-(4-chlorophenyl)-1H-1,2,3-triazole
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Overview
Description
4-(4-chlorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction occurs between an azide and an alkyne to form the triazole ring. One common method involves the following steps:
Preparation of 4-chlorophenyl azide: This can be synthesized by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with an alkyne, such as phenylacetylene, in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-chlorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents.
Materials Science: Used in the synthesis of polymers and materials with specific electronic properties.
Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.
Biological Research: Acts as a probe in biochemical studies to investigate enzyme functions and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1H-1,2,3-triazole varies depending on its application. In medicinal chemistry, it often interacts with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,3-triazole: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
4-(4-bromophenyl)-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
4-(4-methylphenyl)-1H-1,2,3-triazole: Contains a methyl group, altering its hydrophobicity and potential interactions with biological targets.
Uniqueness
The presence of the chlorine atom in 4-(4-chlorophenyl)-1H-1,2,3-triazole enhances its reactivity in substitution reactions and can improve its binding affinity to certain biological targets. This makes it a versatile compound in the synthesis of derivatives with tailored properties for specific applications.
Properties
CAS No. |
5604-31-9 |
---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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